氯化钪水合物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

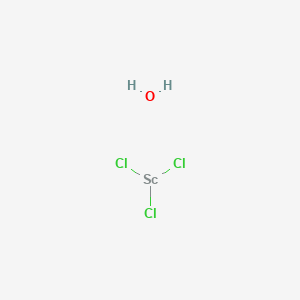

Scandium(III) chloride hydrate (ScCl3·xH2O) is a compound with a molecular weight of 151.31 (anhydrous basis) . It is a white, high-melting ionic compound, which is deliquescent and highly water-soluble . Both the anhydrous form and hexahydrate (ScCl3•6H2O) are commercially available .

Synthesis Analysis

Scandium(III) chloride hydrate can be synthesized and characterized by single-crystal XRD, 45Sc NMR spectroscopy, and DFT calculations . The crystal structure of ScCl3·3H2O (SCTH) has been reported for the first time .Molecular Structure Analysis

ScCl3 crystallizes in the layered BiI3 motif, which features octahedral scandium centers . According to X-ray crystallography, one such hydrate is the salt trans-[ScCl2(H2O)4]Cl·2H2O . The structures of the hydrated scandium(III) ion and of the hydrated dimeric hydrolysis complex, [Sc2(µ-OH)2]4+, in acidic aqueous solutions have been characterized by X-ray absorption fine structure (XAFS) and large-angle X-ray scattering (LAXS) methods .Chemical Reactions Analysis

ScCl3 is a Lewis acid that absorbs water to give aquo complexes . With the less basic ligand tetrahydrofuran, ScCl3 yields the adduct ScCl3(THF)3 as white crystals .Physical And Chemical Properties Analysis

Scandium(III) chloride hydrate is a grayish-white crystal with a density of 2.39 g/mL in its solid state . It has a melting point of 960 °C (anhydrous) and 63 °C (hexahydrate) . It is soluble in water (70.2 g/100 mL), alcohol, acetone, and glycerin, but insoluble in ethanol .科学研究应用

活度系数和水合性质

- 氯化钪水合物已被研究其在水溶液中的平均摩尔活度系数,揭示了钪卤化物的离子水合和离子相互作用的见解。这些系数对于了解钪在稀溶液中的行为和计算水活度很重要 (Suzuki 等人,1992)。

稳定常数和络合形成

- 对氯化钪的研究包括确定氯化钪(III)配合物的稳定常数,这对于了解各种钪溶液中的逐步平衡至关重要 (Reed 等人,1964)。

- 钪(III) 与氯离子的络合形成也得到了研究,为钪化学及其在不同溶液条件下的行为提供了有价值的信息 (Sekine 和 Hasegawa,1966)。

结构分析和水合研究

- XAFS 和 LAXS 方法已被用于表征水合钪(III) 离子和水溶液中二聚水解配合物的结构。这项研究提供了对钪在各种水合形式中的配位数和构型的见解 (Lindqvist-Reis 等人,2006)。

热分解研究

- 氯化钪水合物与其他稀土氯化物的热分解已被分析,有助于了解它们的分解行为和产物形成 (Wendlandt,1957)。

电化学应用

- 已经研究了熔融氯化物溶液中钪的电沉积,为钪提取和精炼工艺提供了有价值的数据 (Castrillejo 等人,2012)。

配位聚合物研究

- 氯化钪和硝酸盐与有机配体的研究为理解三维骨架化合物的形成及其稳定性奠定了基础,为配位化学领域做出了贡献 (Dietzel 等人,2006)。

萃取和回收研究

- 已经研究了使用磷酸三丁酯从氯化物溶液中萃取钪(III)及其影响该过程的条件。这项研究对于从各种来源回收和纯化钪具有重要意义 (Sekine 等人,1966)。

- 使用离子交换树脂从钛工业氯化酸性溶液中吸附钪的研究为有效的钪回收方法提供了见解 (Mikeli 等人,2022)。

新型制备方法

- 已经开发了一种一步快速加热工艺来制备高纯度无水氯化钪熔盐,推进了生产高质量钪材料的方法 (Xiao 等人,2020)。

浸出和萃取技术

- 从氯化物粉尘中浸出钪的研究探讨了有效回收钪的条件,这是资源利用的一个重要方面 (Liu,2012)。

- 使用磷酸三丁酯和碘的混合物增强从氯化物溶液中提取钪的研究为更有效的提取方法提供了见解 (Kuz'min 和 Kuz'mina,2018)。

安全和危害

作用机制

Target of Action

Scandium chloride hydrate primarily targets water molecules and chloride ions . The compound, ScCl3·3H2O, is synthesized and characterized by single-crystal XRD, 45Sc NMR spectroscopy, and DFT calculations . The primary targets of this compound are the water molecules and chloride ions that it interacts with during its formation and dissolution.

Mode of Action

Scandium chloride hydrate interacts with its targets through the formation of aquo complexes . According to X-ray crystallography, one such hydrate is the salt trans-[ScCl2(H2O)4]Cl·2H2O . The compound forms octahedrally coordinated scandium sites in SCTH . The quadrupolar coupling constants for the octahedrally coordinated scandium sites in SCTH are 2.0 ± 0.1 MHz for Sc(1) and 3.81 ± 0.05 MHz for Sc(2) .

Biochemical Pathways

It’s known that the compound forms a hydrated scandium(iii) ion and a hydrated dimeric hydrolysis complex, [sc2(µ-oh)2]4+, in acidic aqueous solutions

Pharmacokinetics

Therefore, it’s considered a metal of low toxicity . More research is needed to fully understand the ADME properties of scandium chloride hydrate and their impact on bioavailability.

Action Environment

The action of scandium chloride hydrate is influenced by environmental factors such as the presence of water and the acidity of the solution . In strongly acidic aqueous solutions, the structure of the hydrated scandium(III) ion is found to be similar to that of the eight-coordinated scandium(III) ion with distorted bicapped trigonal prismatic coordinating geometry . In less acidic concentrated scandium(III) aqueous solutions, the dimeric hydrolysis product, [Sc2(µ-OH)2(H2O)10]4+, is the predominating species .

属性

IUPAC Name |

trichloroscandium;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.H2O.Sc/h3*1H;1H2;/q;;;;+3/p-3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJMNPKCPAGGCBI-UHFFFAOYSA-K |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.Cl[Sc](Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3H2OSc |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulphonyl]-4-[4-(trifluoromethoxy)phenyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B3040945.png)

![N,N-dimethyl-N'-[[2-(trifluoromethoxy)phenyl]methyl]methanimidamide](/img/structure/B3040946.png)

![2-Chloro-5-[({[(3-chloro-4-fluorophenyl)methylene]amino}oxy)carbonyl]pyridine](/img/structure/B3040948.png)

![N-benzylidene-N-[2-(trifluoromethoxy)benzyl]amine](/img/structure/B3040949.png)

![1-[2-(trifluoromethoxy)benzyl]-1H-pyrrole](/img/structure/B3040950.png)

![2,4-Dichlorophenyl 4,5,6,7-tetrafluoro-2-methylbenzo[b]furan-3-carboxylate](/img/structure/B3040955.png)

![2,4-Dichlorophenyl 4,5,6,7-tetrafluoro-2-methylbenzo[b]furan-3-sulphonate](/img/structure/B3040956.png)

![Ethyl 2-(diethoxyphosphoryl)-3,3,3-trifluoro-2-[(phenylsulphonyl)amino]propanoate](/img/structure/B3040957.png)

![Ethyl 2-[(dimethoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate](/img/structure/B3040958.png)

![Ethyl 2-[(diethoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate](/img/structure/B3040959.png)

![Ethyl 2-{[di(pentyloxy)phosphoryl]oxy}-3,3,3-trifluoropropanoate](/img/structure/B3040960.png)

![Ethyl 2-[(ethoxycarbonyl)amino]-3,3,3-trifluoro-2-isopropoxypropanoate](/img/structure/B3040961.png)

![Ethyl 3,3,3-trifluoro-2-([(4-methylphenyl)sulfonyl]amino)-2-[2-(trifluoromethyl)anilino]propanoate](/img/structure/B3040962.png)

![Ethyl 2-[(dipropoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate](/img/structure/B3040968.png)